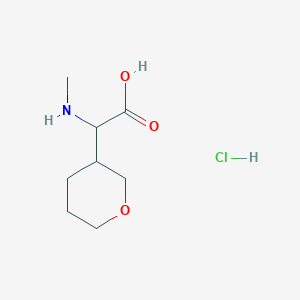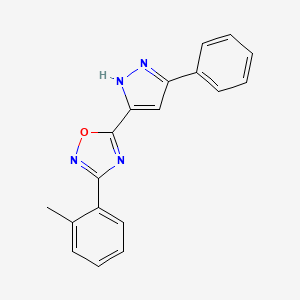
3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been studied for its potential applications in various fields. In medicine, it has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use in the development of organic electronic devices.
Mechanism of Action
The exact mechanism of action of 3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have antibacterial and antifungal effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole in lab experiments is its potential as a multi-functional compound with various applications. However, a limitation is that its exact mechanism of action is not fully understood, which can make it difficult to optimize its use in certain applications.
Future Directions
For research on 3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole include further investigation of its anti-inflammatory, anti-tumor, and anti-microbial properties. It may also be studied for its potential use in the development of new organic electronic devices. Additionally, research may be conducted to optimize its synthesis method and to better understand its mechanism of action.
Synthesis Methods
The synthesis of 3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves the reaction of 2-methylbenzohydrazide with ethyl acetoacetate in the presence of phosphorous oxychloride to form 3-(2-methylphenyl)-1,2,4-oxadiazol-5-amine. The resulting compound is then reacted with phenylhydrazine and acetic anhydride to form 3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole.
properties
IUPAC Name |
3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-12-7-5-6-10-14(12)17-19-18(23-22-17)16-11-15(20-21-16)13-8-3-2-4-9-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZVONAIWRYRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-phenyl-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


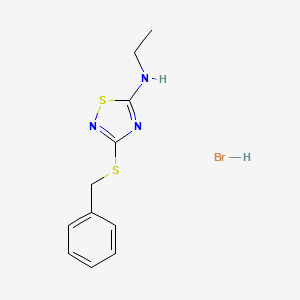

![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B2855426.png)
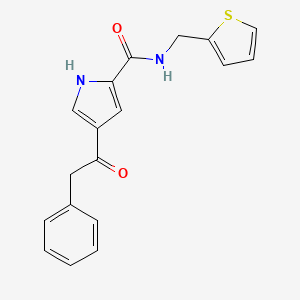
![(benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2855431.png)
![methyl 3-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2855432.png)
![N-(3,4-difluorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2855433.png)


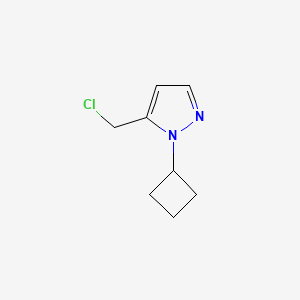
![N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2855438.png)
